molecular formula C10H13N3O B2819053 N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide CAS No. 2176573-13-8

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide

Cat. No. B2819053
CAS RN: 2176573-13-8
M. Wt: 191.234
InChI Key: DFQOALWMKHQCHW-UHFFFAOYSA-N
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Description

The compound is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine family . These compounds are known for their wide variety of biological activities, including antimicrobial properties .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .


Chemical Reactions Analysis

The reaction involved in the synthesis of these compounds is a condensation reaction . Other reactions involving similar compounds include alkylation or acylation of the secondary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by IR, 1H NMR, 13C NMR, and Mass spectral data .

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown antimicrobial and anticancer activities .

properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-10(14)12-8-3-5-13-6-4-11-9(13)7-8/h2,4,6,8H,1,3,5,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOALWMKHQCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN2C=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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